molecular formula C19H22N2O3 B267520 N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

Cat. No. B267520
M. Wt: 326.4 g/mol
InChI Key: ROUZPADBDJILLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide, also known as ABT-702, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that is involved in a wide range of physiological processes, including sleep, pain perception, and inflammation. ABT-702 has been shown to have a number of potential applications in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and chronic pain.

Mechanism of Action

The primary mechanism of action of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide is the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide increases the levels of adenosine in the brain, which can have a number of beneficial effects. Adenosine is known to have anti-inflammatory, neuroprotective, and analgesic effects, and has been shown to play a role in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide are complex and multifaceted. In addition to its primary effect on adenosine levels, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been shown to have a number of secondary effects on other neurotransmitters and signaling pathways. For example, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective and analgesic effects. N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide for scientific research is its high selectivity for adenosine kinase. This makes it a useful tool for studying the role of adenosine in various physiological processes, as it allows researchers to manipulate adenosine levels without affecting other neurotransmitters or signaling pathways. However, one limitation of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide. One area of interest is the development of more potent and selective inhibitors of adenosine kinase, which may have even greater therapeutic potential. Another area of interest is the investigation of the role of adenosine in other physiological processes, such as immune function and metabolism. Finally, there is growing interest in the use of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide as a tool for studying the complex interactions between different neurotransmitters and signaling pathways in the brain.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide involves a multi-step process that begins with the reaction of 3-sec-butoxyaniline with acetic anhydride to form 3-acetamido-4-sec-butoxyaniline. This intermediate is then reacted with 3-bromoacetophenone to form the final product, N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide. The synthesis of N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models of epilepsy, Parkinson's disease, and chronic pain. N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders such as multiple sclerosis.

properties

Product Name

N-[3-(acetylamino)phenyl]-3-sec-butoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-butan-2-yloxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)24-18-10-5-7-15(11-18)19(23)21-17-9-6-8-16(12-17)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

ROUZPADBDJILLU-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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